molecular formula C6H6N2O2S B2985985 2-Ethoxy-4-hydroxythiazole-5-carbonitrile CAS No. 59965-53-6

2-Ethoxy-4-hydroxythiazole-5-carbonitrile

Cat. No.: B2985985
CAS No.: 59965-53-6
M. Wt: 170.19
InChI Key: PMGJBSHMCHYQKW-UHFFFAOYSA-N
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Description

2-Ethoxy-4-hydroxythiazole-5-carbonitrile is a chemical compound with the molecular formula C6H6N2O2S and a molecular weight of 170.19 g/mol. It is known for its use as a reactant in the preparation of pesticidal organophosphorus thiazole derivatives. The compound is characterized by its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile typically involves the reaction of ethoxyacetonitrile with thioamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Ethoxy-4-hydroxythiazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxy-4-hydroxythiazole-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the development of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and molecular targets are still under investigation, but its thiazole ring structure is believed to play a crucial role in its biological activity .

Comparison with Similar Compounds

2-Ethoxy-4-hydroxythiazole-5-carbonitrile can be compared with other thiazole derivatives, such as:

  • 2-Methyl-4-hydroxythiazole-5-carbonitrile
  • 2-Phenyl-4-hydroxythiazole-5-carbonitrile
  • 2-Ethyl-4-hydroxythiazole-5-carbonitrile These compounds share a similar thiazole ring structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. This compound is unique due to its ethoxy group, which influences its reactivity and potential applications .

Properties

IUPAC Name

2-ethoxy-4-hydroxy-1,3-thiazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c1-2-10-6-8-5(9)4(3-7)11-6/h9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGJBSHMCHYQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(S1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

22.8 g of chloroacetonitrile were added dropwise with stirring at room temperature to a suspension of 61.5 g of the potassium salt of ethyl N-carbethoxy-thiocarbamate [described by Guha et al, Indian Chem. Soc., Vol. 6 (1929), p. 570] in one liter of methanol and after stirring the mixture for 2 hours, 30 g of triethylamine were added thereto. The mixture was stirred for another 48 hours and was then refluxed for 2 hours and filtered. The filtrate was concentrated to dryness and the residue was added to sodium hydroxide solution. The resulting solution was washed with ethyl ether, acidified with hydrochloric acid and extracted with ethyl ether. The extracts were dried and evaporated to dryness and the residue was crystallized from petroleum ether to obtain 26.4 g of 5-cyano-4-hydroxy-2-ethoxy-thiazole melting at 132°C.
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three

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